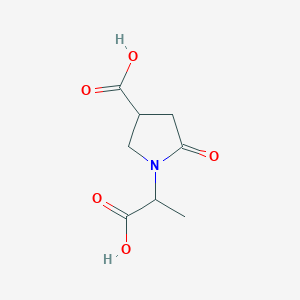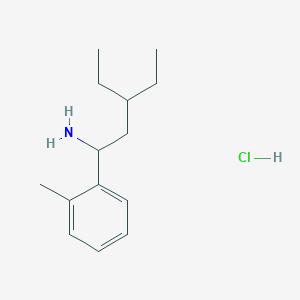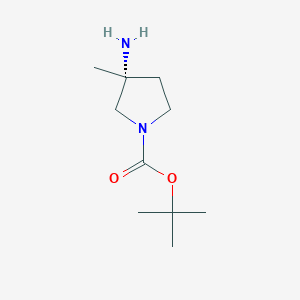
1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (e.g., color, state of matter) and any distinctive odors.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances and its role in chemical reactions. It may also include information about the compound’s stability and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This includes information about the compound’s melting point, boiling point, solubility, density, and other physical and chemical properties.Aplicaciones Científicas De Investigación
Application 1: Synthesis of Star Polymers
- Summary of Application : This compound is used in the synthesis of star polymers using ultrasound-induced RAFT polymerization . Star polymers have a wide range of applications in drug delivery, medical devices, surface modification, bioengineering, cosmetics, and electronics .
- Methods of Application : The star polymers are produced utilizing a two-step, one-pot Sono-RAFT process. N,N0-dimethylacrylamide (DMA) is used to prepare the arms, whereas N,N0-methylenebis(acrylamide) (MAA) is employed as the crosslinking agent. The reactions were conducted in an aqueous medium at room temperature .
- Results or Outcomes : By altering the applied power, the reaction time can be decreased by half. Using a triblock arm, a CCS polymer was produced, and the resulting polymer demonstrated a very high arm-to-star conversion .
Application 2: Pharmaceutical Reference Standards
- Summary of Application : This compound is used as a reference standard in pharmaceutical research . Reference standards are critical in the development of pharmaceuticals as they provide a measure for comparing the quality and effectiveness of drugs .
- Methods of Application : The specific methods of application would depend on the particular pharmaceutical research being conducted .
Application 3: Impurity Reference Material
- Summary of Application : This compound is used as an impurity reference material in pharmaceutical research . Impurity reference materials are crucial in the development and quality control of pharmaceuticals as they provide a measure for comparing the quality and effectiveness of drugs .
- Methods of Application : The specific methods of application would depend on the particular pharmaceutical research being conducted .
Application 4: Photochromism Research
- Summary of Application : This compound is used in the synthesis of Mn–viologen complexes, which exhibit photochromic properties . Photochromic materials have a wide range of applications in optical devices, data storage, and smart windows .
- Methods of Application : The specific methods of application would depend on the particular research being conducted .
Application 5: Impurity Reference Material in Ketoprofen
- Summary of Application : This compound is used as an impurity reference material in the pharmaceutical research of Ketoprofen . Impurity reference materials are crucial in the development and quality control of pharmaceuticals as they provide a measure for comparing the quality and effectiveness of drugs .
- Methods of Application : The specific methods of application would depend on the particular pharmaceutical research being conducted .
Application 6: Synthesis of Mn–viologen complexes
- Summary of Application : This compound is used in the synthesis of Mn–viologen complexes, which exhibit photochromic properties . Photochromic materials have a wide range of applications in optical devices, data storage, and smart windows .
- Methods of Application : The specific methods of application would depend on the particular research being conducted .
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. In such cases, researchers often need to conduct their own experiments to fill in the gaps.
Propiedades
IUPAC Name |
1-(1-carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-4(7(11)12)9-3-5(8(13)14)2-6(9)10/h4-5H,2-3H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDPOIDTCBXAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233630 | |
| Record name | 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
43094-89-9 | |
| Record name | 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)






![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)

